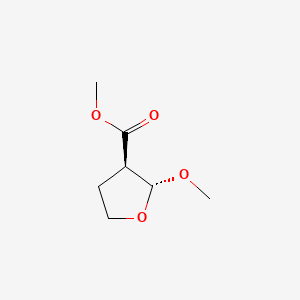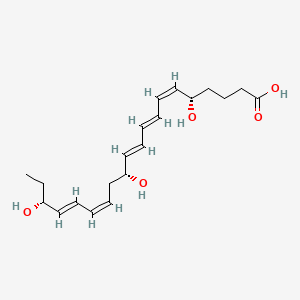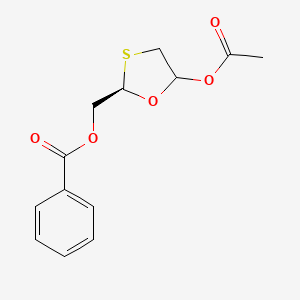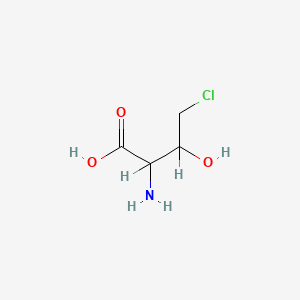
4-Chlorothreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothreonine is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Inhibitor and Probe of Serine Hydroxymethyltransferase : 4-Chloro-L-threonine has been identified as both a substrate and a mechanism-based inactivator of serine hydroxymethyltransferase. It inactivates the enzyme in a time- and concentration-dependent manner, suggesting its potential as a chemotherapeutic agent (Webb & Matthews, 1995).
Role in Antibiotic Biosynthesis : The biosynthesis of 4‐chlorothreonine in Streptomyces sp. involves several genes (thr1, thr2, thr3, thr4) that encode for enzymes crucial in the activation, halogenation, and release of 4-chlorothreonine. This process is similar to the formation of this amino acid in the biosynthesis of the lipodepsipeptide syringomycin (Fullone et al., 2012).
Environmental Biotransformation : A study on the microbial reductive dehalogenation of 4-Hydroxy-chlorothalonil demonstrated the capacity of certain microbial populations (e.g., Dehalogenimonas species) to transform chlorothalonil and its derivatives, indicating the ecological relevance and potential application in bioremediation strategies (Qiao et al., 2022).
Structural Studies : Research on 4-acetamido-2-amino-2,4,6-trideoxy-D-glucose (N-acetylbacillosamine) revealed its structural similarity to d-allothreonine, providing insights into the structural aspects of similar compounds (Zehavi & Sharon, 1973).
Spectroscopic Characterization : A study on 4-Fluoro-threonine, a structurally similar compound to 4-Chlorothreonine, laid the foundation for spectroscopic characterization, highlighting the importance of understanding the conformational properties of such molecules (Potenti et al., 2021).
Molecular Basis of Substrate Specificity : The crystal structure of Thr1, an adenylation domain involved in the biosynthesis of 4‐chlorothreonine, provided insights into the molecular basis of substrate specificity and protein flexibility, essential for understanding enzyme mechanisms (Scaglione et al., 2017).
Eigenschaften
CAS-Nummer |
132958-66-8 |
|---|---|
Produktname |
4-Chlorothreonine |
Molekularformel |
C4H8ClNO3 |
Molekulargewicht |
153.56422 |
IUPAC-Name |
2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9) |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
Synonyme |
4-Chlorothreonine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



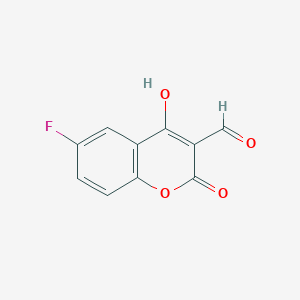
![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)


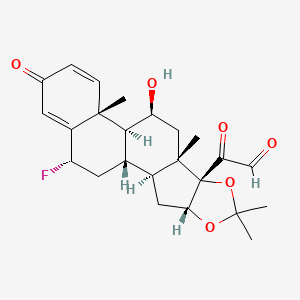
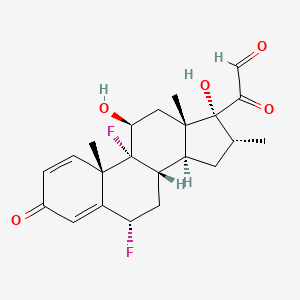

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
